molecular formula C13H27N B14399129 1H-Azepine, 2-heptylhexahydro- CAS No. 89656-49-5

1H-Azepine, 2-heptylhexahydro-

Cat. No.: B14399129
CAS No.: 89656-49-5
M. Wt: 197.36 g/mol
InChI Key: SIJCJSWEFVOBQL-UHFFFAOYSA-N
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Description

1H-Azepine, 2-heptylhexahydro- is a seven-membered heterocyclic compound containing a nitrogen atom. Azepines are known for their non-planar chair and boat conformations due to instability in the planar form . This compound is part of the broader class of azepines, which have significant applications in various fields due to their unique chemical properties.

Chemical Reactions Analysis

1H-Azepine, 2-heptylhexahydro- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepinones, while reduction can produce azepanes .

Scientific Research Applications

1H-Azepine, 2-heptylhexahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Azepine, 2-heptylhexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved vary based on the specific application and the derivative used .

Comparison with Similar Compounds

1H-Azepine, 2-heptylhexahydro- can be compared with other similar compounds such as:

The uniqueness of 1H-Azepine, 2-heptylhexahydro- lies in its specific heptyl substitution, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

89656-49-5

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-heptylazepane

InChI

InChI=1S/C13H27N/c1-2-3-4-5-7-10-13-11-8-6-9-12-14-13/h13-14H,2-12H2,1H3

InChI Key

SIJCJSWEFVOBQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCCCN1

Origin of Product

United States

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